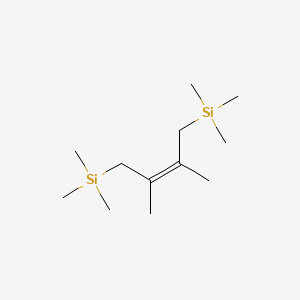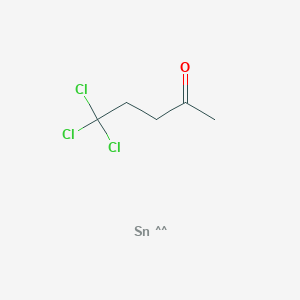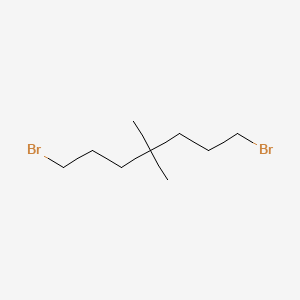
5-Fluoro-1,2,3-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,2,3-trimethylbenzene is an organic compound with the molecular formula C9H11F It is a derivative of trimethylbenzene, where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3-trimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1,2,3-trimethylbenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure higher yields and safety. The use of tubular reactors for diazotization reactions can minimize side reactions and improve the stability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2,3-trimethylbenzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Nitration: Nitric acid in ethanoic acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nitration: Formation of nitro derivatives.
Oxidation: Formation of quinones or other oxidized products.
Scientific Research Applications
5-Fluoro-1,2,3-trimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2,3-trimethylbenzene in chemical reactions typically involves the formation of a sigma complex or benzenium ion during electrophilic aromatic substitution . The fluorine atom can influence the reactivity and orientation of subsequent substitutions due to its electron-withdrawing nature.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethylbenzene: The parent compound without the fluorine substitution.
1,3,5-Trimethylbenzene: Another isomer with different substitution patterns.
2-Fluoro-1,3,5-trimethylbenzene: A similar compound with the fluorine atom in a different position.
Uniqueness
5-Fluoro-1,2,3-trimethylbenzene is unique due to the specific position of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to other isomers and derivatives .
Properties
CAS No. |
52547-91-8 |
|---|---|
Molecular Formula |
C9H11F |
Molecular Weight |
138.18 g/mol |
IUPAC Name |
5-fluoro-1,2,3-trimethylbenzene |
InChI |
InChI=1S/C9H11F/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,1-3H3 |
InChI Key |
UXSXDXAQKQEYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


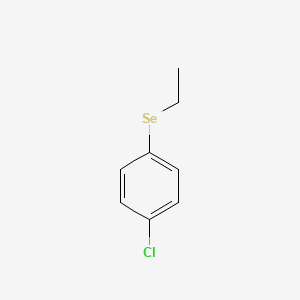
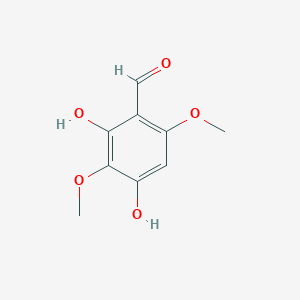
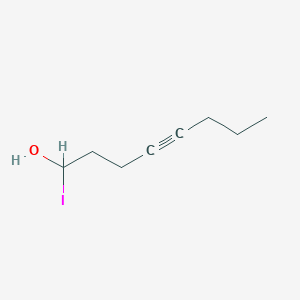
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)

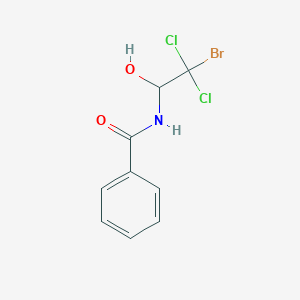
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
